Glycyl-L-threonine
Overview
Description
Glycyl-L-threonine is a dipeptide composed of glycine and L-threonine. It has the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . This compound is an incomplete breakdown product of protein digestion or protein catabolism and is known to have physiological or cell-signaling effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-L-threonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-threonine, which then reacts with the amino group of glycine to form the dipeptide .
Industrial Production Methods: In industrial settings, the production of dipeptides like this compound often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process .
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group of the threonine residue.
Reduction: The carbonyl group in the peptide bond can be reduced under specific conditions.
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Glycyl-L-threonine has several applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies, particularly those involving threonine transaldolases.
Industry: Utilized in the production of specialized peptides and as a component in cell culture media.
Mechanism of Action
The mechanism of action of Glycyl-L-threonine involves its participation in enzymatic reactions, particularly those catalyzed by threonine transaldolases. These enzymes facilitate the retro-aldol cleavage of L-threonine to form a glycyl-quinonoid intermediate, which then reacts with aldehydes to form β-hydroxy amino acids . This process is crucial in the biosynthesis of various bioactive compounds.
Comparison with Similar Compounds
Glycyl-L-serine: Another dipeptide with similar properties but containing serine instead of threonine.
Glycyl-L-tyrosine: A dipeptide with tyrosine, known for its role in enhancing solubility in feed media.
Uniqueness: Glycyl-L-threonine is unique due to the presence of the hydroxyl group on the threonine residue, which imparts distinct chemical reactivity and biological activity compared to other dipeptides .
Properties
CAS No. |
7093-70-1 |
---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5-/m1/s1 |
InChI Key |
OLIFSFOFKGKIRH-NQXXGFSBSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)CN)O |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O |
Key on ui other cas no. |
7093-70-1 |
sequence |
GT |
Synonyms |
Gly-Thr glycyl-threonine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Glycyl-L-threonine?
A1: this compound is a dipeptide with the molecular formula C6H12N2O4 and a molecular weight of 192.18 g/mol [, ]. Crystallographic studies have revealed its structure in detail, including bond lengths, angles, and conformation [, , ].
Q2: How does this compound behave in a crystalline form?
A2: this compound dihydrate crystallizes in the orthorhombic space group P212121 [, ]. The unit cell contains four molecules of the dipeptide and incorporates two water molecules per asymmetric unit [, ]. This structural information is crucial for understanding its interactions and properties in solid form.
Q3: What insights have been gained from electron density studies of this compound?
A3: Experimental and theoretical electron density studies have provided detailed insights into the electronic structure and bonding properties of this compound [, ]. Topological analysis of the electron density has revealed characteristics of covalent and hydrogen bonds, offering a deeper understanding of its molecular interactions [].
Q4: Have there been computational studies on this compound?
A4: Yes, computational chemistry methods have been employed to study this compound. Researchers have used Hartree-Fock calculations to investigate its electron density distribution and compared the results with experimental data [, ]. These studies aid in comprehending its electronic structure, conformation, and potential interactions with other molecules.
Q5: What is the biological significance of this compound?
A5: While this compound is not a naturally occurring dipeptide, research suggests potential roles in bacterial systems. For instance, it has been implicated in the repression and inhibition of branched-chain amino acid transport systems in Salmonella typhimurium []. Additionally, certain E. coli mutants impaired in L-threonine uptake displayed altered growth responses to this compound, highlighting its potential influence on amino acid metabolism [].
Q6: Can this compound be used in peptide synthesis?
A6: Yes, this compound can serve as a building block in peptide synthesis. Studies have explored its use in synthesizing peptide lactones, demonstrating its utility in constructing larger peptide structures []. This aspect is particularly relevant in the context of developing novel peptides with potential therapeutic applications.
Q7: Has this compound been identified in natural sources?
A7: Interestingly, this compound has been identified in the methanolic extract of ghee residue, a byproduct of the ghee manufacturing industry []. This finding suggests its potential presence in other food sources and warrants further investigation into its biological relevance in such contexts.
Q8: What analytical techniques are used to study this compound?
A8: A range of analytical techniques has been employed to characterize and study this compound. X-ray diffraction is crucial for determining its crystal structure [, , , ]. Gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying it in complex mixtures []. Additionally, computational methods like Hartree-Fock calculations provide insights into its electronic structure and properties [].
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